molecular formula C6H14N2 B1416761 5-Methylpiperidin-3-amine CAS No. 1184913-57-2

5-Methylpiperidin-3-amine

Cat. No. B1416761
M. Wt: 114.19 g/mol
InChI Key: PQOHPULQDOKUOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Methylpiperidin-3-amine, piperidine derivatives can be synthesized through various methods . For instance, asymmetric synthesis of trisubstituted piperidines has been achieved via biocatalytic transamination and diastereoselective enamine or imine reduction .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

    Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

    Drug Design

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

    Rubber Industry

    • A significant industrial application of piperidine is for the production of dipiperidinyl dithiuram tetrasulfide, which is used as an accelerator of the sulfur vulcanization of rubber .

    Organic Synthesis

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

    Antioxidant Effects

    • Some piperidine derivatives, such as 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups, have shown both antiaggregatory and antioxidant effects .

    Alzheimer’s Disease Treatment

    • Piperidine derivatives are being utilized in different ways as anti-Alzheimer agents .
    • A study by Malawska and Gobec outlined a multi-targeted approach to Alzheimer’s disease treatment .

Future Directions

While specific future directions for 5-Methylpiperidin-3-amine are not mentioned, there is a growing interest in the development of peptide-drug conjugates for targeted cancer therapy . Additionally, therapeutic peptides are gaining attention due to their novel production, modification, and analytic technologies .

properties

IUPAC Name

5-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHPULQDOKUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpiperidin-3-amine

CAS RN

1184913-57-2
Record name 5-methylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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